molecular formula C5H5ClN2O B579776 6-Chloro-5-methylpyrimidin-4-OL CAS No. 18261-42-2

6-Chloro-5-methylpyrimidin-4-OL

Cat. No.: B579776
CAS No.: 18261-42-2
M. Wt: 144.558
InChI Key: XZDABTAOUACVLS-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyrimidin-4-OL is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 5, and a chlorine atom at position 6. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol. The compound’s structure confers unique physicochemical properties, including polarity due to the hydroxyl group, which enhances hydrogen-bonding capacity, and lipophilicity from the methyl and chloro substituents. Pyrimidine derivatives like this are critical in medicinal chemistry and agrochemical research due to their versatility in interacting with biological targets .

For example, Maddila et al. demonstrated solvent-free synthesis of 2-amino-5-methylpyrimidin-4-ol derivatives using PEG-400, suggesting eco-friendly approaches may be adaptable for this compound .

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDABTAOUACVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651260
Record name 6-Chloro-5-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18261-42-2
Record name 6-Chloro-5-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18261-42-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyrimidin-4-OL typically involves the chlorination of 5-methylpyrimidin-4-OL. One common method includes the use of phosphorus trichloride and hydrochloric acid as chlorinating agents. The reaction is carried out under controlled conditions, with the temperature maintained at around 90°C to 160°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyrimidin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-5-methylpyrimidin-4-OL, while oxidation can produce 6-chloro-5-methylpyrimidin-4-one .

Scientific Research Applications

6-Chloro-5-methylpyrimidin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 6-Chloro-5-methylpyrimidin-4-OL include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
This compound 4-OH, 5-CH₃, 6-Cl C₅H₅ClN₂O 144.56 Hydroxyl group enhances polarity
4,6-Dichloro-5-methylpyrimidine 4-Cl, 5-CH₃, 6-Cl C₅H₄Cl₂N₂ 163.00 Increased lipophilicity and reactivity
4-Amino-6-chloro-5-methylpyrimidine 4-NH₂, 5-CH₃, 6-Cl C₅H₆ClN₃ 143.57 Amino group improves basicity
4-Chloro-6-methoxy-5-methylpyrimidine 4-Cl, 5-CH₃, 6-OCH₃ C₆H₆ClN₂O 173.58 Methoxy group reduces acidity

Substituent Impact Analysis:

  • Chlorine (6-Cl) : Enhances electron-withdrawing effects, stabilizing the ring and influencing nucleophilic substitution reactivity.
  • Amino (4-NH₂): Introduces basicity, enabling salt formation and altering pharmacokinetic profiles compared to hydroxyl derivatives.
  • Methoxy (6-OCH₃) : Reduces acidity and hydrolytic susceptibility, improving stability in protic environments .

Physicochemical Properties

  • Polarity : The hydroxyl group in this compound increases its polarity compared to dichloro or methoxy analogues, impacting solubility (e.g., higher aqueous solubility than 4,6-Dichloro-5-methylpyrimidine).
  • Lipophilicity : Methyl and chloro groups contribute to moderate lipophilicity, balancing membrane permeability and solubility.
  • Acidity: The hydroxyl group (pKa ~8-10) makes it more acidic than methoxy or amino derivatives, influencing ionization under physiological conditions.

Biological Activity

6-Chloro-5-methylpyrimidin-4-OL is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique chemical properties owing to its specific substitution pattern, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound possesses a hydroxyl group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. These functional groups are critical for its biological activity. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form derivatives or reduced to dihydropyrimidines.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their conformation. For instance, it may interfere with nucleic acid synthesis or inhibit certain enzymatic pathways, leading to antimicrobial or antiviral effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth suggests it could be developed into an antibiotic agent.
  • Antiviral Properties : Preliminary investigations suggest that it may also possess antiviral activity, although further studies are required to elucidate its efficacy against specific viral pathogens .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntimicrobialExhibited significant inhibition of bacterial growth in vitro.
AntiviralShowed potential antiviral effects against select viruses.
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes related to metabolic pathways.

Detailed Research Findings

One notable study focused on the synthesis and structure–activity relationships (SAR) of various pyrimidine derivatives, including this compound. The findings indicated that modifications at the 6-position significantly influenced the compound's potency against mycobacterial infections, suggesting that structural optimization could enhance its therapeutic efficacy .

Another research effort highlighted the role of lipophilicity in the compound's antimicrobial activity. The study found a correlation between increased lipophilicity and enhanced potency against Mycobacterium tuberculosis, emphasizing the importance of chemical properties in drug design .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
This compoundPyrimidine ring with hydroxyl groupExhibits distinct reactivity due to hydroxyl group
2-Amino-6-chloro-5-methylpyrimidin-4-olAmino group substitutionDifferent reactivity profile due to amino functionality
5-Amino-4,6-dichloropyrimidineAdditional chlorine and amino groupsVarying chemical properties and applications

This comparison illustrates how minor structural changes can lead to significant differences in biological activity and potential applications.

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